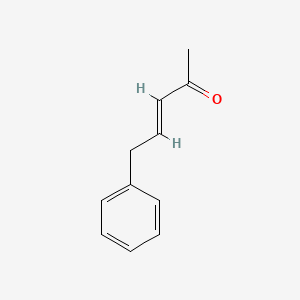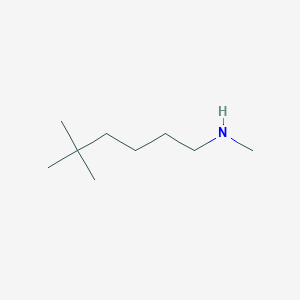![molecular formula C16H22O2 B13593209 Tert-butyl pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8-carboxylate](/img/structure/B13593209.png)
Tert-butyl pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8-carboxylate is a unique polycyclic compound characterized by its intricate cage-like structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8-carboxylate typically involves the functionalization of pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione. One method employs sulphated zirconia as a catalyst in protection-deprotection reactions, while another uses Mg/Al hydrotalcite in cyanosilylation reactions. These reactions can be conducted under classical thermal conditions or with microwave radiation to improve yields and reduce reaction times .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the use of catalysts like sulphated zirconia and hydrotalcite suggests potential scalability for industrial applications. The optimization of reaction conditions, such as temperature and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
Tert-butyl pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8-carboxylate has several scientific research applications:
Chemistry: It is used to study molecular structures and reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the design of innovative materials and compounds for various industrial applications.
Mechanism of Action
The mechanism by which tert-butyl pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8-carboxylate exerts its effects involves its ability to interact with molecular targets through its polycyclic structure. This interaction can influence various molecular pathways, depending on the functional groups present and the specific application. The compound’s stability and rigidity make it an excellent candidate for studying complex molecular interactions .
Comparison with Similar Compounds
Similar Compounds
Pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione: A precursor in the synthesis of tert-butyl pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8-carboxylate.
Pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8-carboxylic acid: Another derivative with similar structural features.
Uniqueness
This compound stands out due to its tert-butyl ester group, which enhances its solubility and stability compared to other similar compounds. This unique feature makes it particularly useful in applications requiring high stability and specific solubility properties.
Properties
Molecular Formula |
C16H22O2 |
|---|---|
Molecular Weight |
246.34 g/mol |
IUPAC Name |
tert-butyl pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8-carboxylate |
InChI |
InChI=1S/C16H22O2/c1-16(2,3)18-15(17)14-11-7-5-8-10-6(7)4-9(11)12(10)13(8)14/h6-14H,4-5H2,1-3H3 |
InChI Key |
CUFWINGSXMGVET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2C3CC4C1C5C2CC3C45 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[1-(Naphthalen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B13593221.png)
![N-({3'-methoxy-[1,1'-biphenyl]-3-yl}methyl)piperidine-2-carboxamide hydrochloride](/img/structure/B13593224.png)
![1-[(tert-butoxy)carbonyl]-3-(1H-pyrazol-1-yl)azetidine-3-carboxylic acid](/img/structure/B13593230.png)


